PBP10

Description

Properties

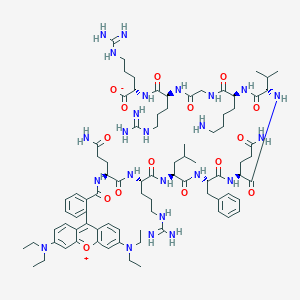

IUPAC Name |

[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H126N24O15/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122)/t57-,58-,59-,60-,61-,62-,63-,64-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOWMSSANHIUTR-NVWDZAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)[NH-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)[NH-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H126N24O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1712.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PBP10: A Technical Guide to its Mechanism of Action in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the PBP10 peptide, a synthetic agent derived from human plasma gelsolin, and its role in modulating the inflammatory response. We will explore its molecular interactions, downstream signaling effects, and the experimental basis for these findings.

Core Concepts: PBP10 Overview

PBP10 is a synthetic, 10-amino-acid, cell-permeable peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of human plasma gelsolin (pGSN).[1][2] Its sequence is QRLFQVKGRR, and it is often conjugated with rhodamine B for experimental visualization.[3] PBP10 exhibits a dual-action mechanism, functioning as both a direct bactericidal agent against Gram-positive and Gram-negative bacteria and as a modulator of the host inflammatory response.[2] Its primary therapeutic potential lies in its ability to neutralize bacterial components and concurrently suppress the excessive inflammation they induce.[4][5]

Mechanism of Action in Inflammation

PBP10 exerts its anti-inflammatory effects through a multi-pronged approach that involves direct neutralization of pathogen-associated molecular patterns (PAMPs) and modulation of host cell signaling pathways.

Direct Neutralization of Bacterial Endotoxins

A primary mechanism of PBP10 is its ability to directly bind and neutralize key pro-inflammatory molecules from bacterial cell walls. It interacts specifically with:

-

Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria.

-

Lipoteichoic Acid (LTA): A component of the cell wall of Gram-positive bacteria.[1][2]

By binding to these molecules, PBP10 effectively sequesters them, preventing their interaction with host pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), thereby blocking the initial trigger of the inflammatory cascade.[6][7]

Modulation of Host Cell Receptors

Beyond direct neutralization, PBP10 actively modulates host cell signaling by acting as a selective antagonist for formyl peptide receptor 2 (FPR2) . It inhibits FPR2-mediated activity, such as NADPH oxidase activation, without affecting the signaling of the related FPR1 receptor. This targeted inhibition helps to reduce the amplification of the inflammatory response initiated by host-derived or pathogen-derived formyl peptides.

Downstream Signaling and Attenuation of Inflammatory Mediators

The combined actions of PBP10—neutralizing PAMPs and inhibiting FPR2—lead to a significant reduction in the production of key inflammatory mediators. Experimental evidence, primarily from studies using human keratinocytes (HaCaT cells), demonstrates that PBP10 and its nanocarrier formulations significantly limit the production of:

-

Reactive Oxygen Species (ROS): PBP10 strongly inhibits ROS synthesis induced by inflammatory stimuli, thereby protecting cells from oxidative stress.[1]

-

Nitric Oxide (NO): A signaling molecule that can be pro-inflammatory at high levels.[2]

-

Interleukin-8 (IL-8): A potent chemokine responsible for recruiting neutrophils to the site of inflammation.[1][2]

Furthermore, PBP10 has been shown to prevent changes in the nanomechanical properties (i.e., cell stiffness) of keratinocytes that are typically induced by LPS stimulation, suggesting it helps maintain cellular homeostasis during an inflammatory challenge.[2][4]

Quantitative Data Summary

The inhibitory effect of PBP10 on cytokine release has been quantified in vitro. The following table summarizes the reduction of IL-8 release from human keratinocytes stimulated with LPS and LTA.

| Stimulant | Condition | IL-8 Concentration (pg/mL) | Percent Reduction | Reference |

| LPS | Untreated Control | 504.9 ± 49.39 | - | [1][6] |

| PBP10 Treatment | 393.5 – 431.0 | 14.6% - 22.1% | [1][6] | |

| LTA | Untreated Control | 749.2 ± 55.81 | - | [1][6] |

| PBP10 Treatment | 397.5 – 589.7 | 21.3% - 46.9% | [1][6] |

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of PBP10.

Cell Culture and Stimulation

-

Cell Line: Immortalized human keratinocytes (HaCaT cell line) are cultured in appropriate media (e.g., RPMI1640 supplemented with fetal bovine serum and antibiotics).[5][8]

-

Plating: Cells are seeded into multi-well plates and grown to approximately 80% confluency.[8]

-

Stimulation: The inflammatory response is induced by treating the cells with either LPS (from E. coli) or LTA (from S. aureus) at optimized concentrations.

-

Treatment: PBP10 peptides (or PBP10-functionalized nanoparticles) are added to the cell cultures concurrently with or prior to the inflammatory stimulus.

Measurement of Inflammatory Mediators

-

ROS Generation Assay:

-

After stimulation and treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.[1]

-

-

IL-8 Release Assay (ELISA):

-

Following the incubation period, the cell culture supernatant is collected.

-

The concentration of IL-8 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Absorbance is read on a microplate reader, and IL-8 concentrations are calculated based on a standard curve.[1]

-

Cell Stiffness Measurement

-

Atomic Force Microscopy (AFM):

-

HaCaT cells are cultured on sterile glass coverslips and subjected to stimulation and PBP10 treatment.

-

Live cells are analyzed using an AFM system equipped with a cantilever probe.

-

The probe is used to indent the cell surface at defined points and depths (e.g., 300 nm and 1 µm) to generate force-distance curves.[1]

-

Young's modulus, a measure of cell stiffness, is calculated from the force-distance curves using the Hertz model. This allows for the quantification of changes in cellular nanomechanical properties.[2]

-

Conclusion

PBP10 demonstrates a robust and multi-faceted mechanism for suppressing inflammation driven by bacterial components. By directly neutralizing LPS and LTA and selectively antagonizing the FPR2 receptor, it effectively inhibits the production of critical inflammatory mediators, including ROS, NO, and IL-8. This dual functionality makes PBP10 and its derivatives promising candidates for therapeutic development in the treatment of bacterial infections and associated inflammatory pathologies.[2] Further research into its in vivo efficacy and safety profile is warranted.

References

- 1. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PBP10 TFA - Ace Therapeutics [acetherapeutics.com]

- 4. researchgate.net [researchgate.net]

- 5. inhibition-of-inflammatory-response-in-human-keratinocytes-by-magnetic-nanoparticles-functionalized-with-pbp10-peptide-derived-from-the-pip2-binding-site-of-human-plasma-gelsolin - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. The subversion of Toll-like receptor signaling by bacterial and viral proteases during the development of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

PBP10: A Selective FPR2 Antagonist for Research and Drug Development

An In-depth Technical Guide

Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the regulation of inflammatory responses. Its ability to bind a diverse array of ligands, including both pro-inflammatory and anti-inflammatory molecules, makes it a highly attractive therapeutic target for a range of diseases characterized by inflammation. PBP10, a synthetic peptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of human plasma gelsolin, has emerged as a valuable tool for studying FPR2 signaling due to its selective antagonist activity. This technical guide provides a comprehensive overview of PBP10, including its mechanism of action, quantitative data (where available), detailed experimental protocols for its characterization, and visualizations of key signaling pathways and experimental workflows.

PBP10: A Selective Antagonist of FPR2

PBP10 is a 10-amino acid peptide with the sequence QRLFQVKGRR, conjugated at its N-terminus with rhodamine B for visualization.[1] It functions as a cell-permeable and selective antagonist of FPR2, demonstrating preferential inhibition of FPR2-mediated signaling over that of the closely related Formyl Peptide Receptor 1 (FPR1).[2][3]

Mechanism of Action

The antagonistic activity of PBP10 is linked to its ability to bind to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid in the plasma membrane.[4] By interacting with PIP2, PBP10 is thought to disrupt the downstream signaling cascades initiated by the activation of FPR2 by its agonists.[4] This interference with PIP2-dependent pathways effectively blocks cellular responses such as NADPH oxidase activation and calcium mobilization that are triggered by FPR2 agonists.[1][2]

Quantitative Data

While PBP10 is widely cited as a selective FPR2 antagonist, specific quantitative data such as IC50 values for the inhibition of FPR2-mediated responses and binding affinities (Kd) are not consistently reported across publicly available literature. However, its selectivity has been demonstrated qualitatively in functional assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (FPR2 Inhibition) | Data not consistently available | Varies (e.g., inhibition of WKYMVM-induced calcium flux or superoxide production in neutrophils) | - |

| Binding Affinity (Kd for FPR2) | Data not consistently available | Varies (e.g., competitive binding assays) | - |

| Selectivity | Selective for FPR2 over FPR1 | PBP10 inhibits WKYMVM (FPR2 agonist)-induced responses but not fMLF (FPR1 agonist)-induced responses in human neutrophils. | [2][5] |

FPR2 Signaling Pathways

FPR2 activation by an agonist initiates a cascade of intracellular signaling events. As a GPCR, it couples to inhibitory G proteins (Gi), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). FPR2 signaling also involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. PBP10, through its interaction with PIP2, is positioned to disrupt these initial signaling events.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of PBP10 as an FPR2 antagonist.

Calcium Mobilization Assay

This assay measures the ability of PBP10 to inhibit the increase in intracellular calcium concentration induced by an FPR2 agonist.

Materials:

-

FPR2-expressing cells (e.g., human neutrophils, or a cell line stably expressing human FPR2 like HL-60 cells differentiated into a neutrophil-like phenotype)

-

FPR2 agonist (e.g., WKYMVM)

-

FPR1 agonist (e.g., fMLF) for selectivity testing

-

PBP10

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

Fetal Bovine Serum (FBS)

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Preparation:

-

Culture FPR2-expressing cells to the appropriate density. For adherent cells, seed in 96-well plates the day before the assay. For suspension cells like neutrophils, isolate from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation.

-

Wash the cells with HBSS without calcium and magnesium.

-

-

Dye Loading:

-

Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and 0.02% Pluronic F-127.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS containing calcium and magnesium to remove excess dye.

-

Resuspend the cells in HBSS with calcium and magnesium at the desired concentration (e.g., 1 x 10^6 cells/mL).

-

-

Assay:

-

Aliquot the cell suspension into the wells of a 96-well plate.

-

Pre-incubate the cells with varying concentrations of PBP10 or vehicle control for 5-15 minutes at 37°C.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the FPR2 agonist (e.g., WKYMVM at a final concentration of 10-100 nM) and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

To test for selectivity, perform a parallel experiment using an FPR1 agonist (e.g., fMLF at a final concentration of 10-100 nM).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of PBP10 to determine the IC50 value.

-

NADPH Oxidase Activity (Superoxide Production) Assay

This assay measures the production of superoxide radicals by neutrophils in response to FPR2 activation and its inhibition by PBP10.

Materials:

-

Human neutrophils

-

FPR2 agonist (e.g., WKYMVM)

-

FPR1 agonist (e.g., fMLF)

-

PBP10

-

Luminol or Isoluminol (chemiluminescent probe)

-

Horseradish peroxidase (HRP)

-

HBSS with calcium and magnesium

-

96-well white microplates

-

Luminometer with injection capabilities

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a method such as Dextran sedimentation followed by Ficoll-Paque gradient separation.

-

Assay Preparation:

-

Resuspend the isolated neutrophils in HBSS with calcium and magnesium at a concentration of 1-2 x 10^6 cells/mL.

-

In a 96-well white plate, add the neutrophil suspension.

-

Add luminol/isoluminol (e.g., 50 µM) and HRP (e.g., 4 U/mL).

-

-

Inhibition and Stimulation:

-

Pre-incubate the cells with different concentrations of PBP10 or vehicle for 5-10 minutes at 37°C.

-

Place the plate in the luminometer and measure the baseline chemiluminescence.

-

Inject the FPR2 agonist (e.g., WKYMVM at a final concentration of 100 nM) and immediately start recording the chemiluminescence over time (typically for 15-30 minutes).

-

For selectivity, conduct a parallel experiment using an FPR1 agonist (e.g., fMLF at a final concentration of 100 nM).

-

-

Data Analysis:

-

The chemiluminescence signal is proportional to the amount of superoxide produced.

-

Calculate the peak or total chemiluminescence response.

-

Determine the percentage of inhibition of the agonist-induced superoxide production by PBP10 and calculate the IC50 value.

-

Neutrophil Chemotaxis Assay

This assay assesses the ability of PBP10 to block the directed migration of neutrophils towards a chemoattractant gradient created by an FPR2 agonist.

Materials:

-

Human neutrophils

-

FPR2 agonist (e.g., WKYMVM)

-

PBP10

-

Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)

-

HBSS with 0.1% BSA

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader or microscope

Procedure:

-

Neutrophil Preparation:

-

Isolate human neutrophils as described previously.

-

Label the neutrophils with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend in HBSS with 0.1% BSA.

-

-

Chemotaxis Setup:

-

Add the FPR2 agonist (e.g., WKYMVM at 1-10 nM) to the lower wells of the chemotaxis chamber.

-

In the upper chamber (the insert), add the Calcein-AM labeled neutrophils that have been pre-incubated with various concentrations of PBP10 or vehicle for 10-15 minutes at 37°C.

-

-

Incubation: Incubate the chemotaxis chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow the neutrophils to migrate through the filter towards the chemoattractant.

-

Quantification of Migration:

-

After incubation, carefully remove the insert.

-

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

-

Alternatively, the migrated cells on the underside of the filter can be fixed, stained, and counted under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of PBP10.

-

Plot the percentage of inhibition against the PBP10 concentration to determine the IC50 value.

-

Conclusion

PBP10 stands as a critical tool for researchers investigating the complex biology of FPR2. Its selectivity allows for the specific interrogation of FPR2-mediated signaling pathways, helping to dissect their roles in both physiological and pathological processes. While a more comprehensive quantitative characterization of PBP10 would be beneficial, the existing data and the experimental protocols outlined in this guide provide a solid foundation for its use in advancing our understanding of FPR2 and in the development of novel therapeutics targeting this important receptor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to PBP10 and Lipopolysaccharide Neutralization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the innate immune system. Its interaction with host cells can lead to a cascade of inflammatory responses, which, in severe cases, can result in sepsis and septic shock. The development of agents that can effectively neutralize LPS is a critical area of research for new therapeutics against bacterial infections. This technical guide provides an in-depth overview of the interaction between PBP10, a synthetic peptide derived from human plasma gelsolin, and LPS. PBP10 has emerged as a promising candidate for LPS neutralization, demonstrating both bactericidal and anti-inflammatory properties.[1][2] This document details the quantitative aspects of this interaction, the experimental protocols to assess it, and the underlying signaling pathways.

PBP10: A Gelsolin-Derived Peptide

PBP10 is a synthetic, rhodamine B-conjugated 10-amino acid peptide (QRLFQVKGRR) derived from the phosphatidylinositol 4,5-bisphosphate (PIP2)-binding site of human plasma gelsolin (residues 160-169).[3] Gelsolin, a highly conserved protein, is known to bind to LPS from various bacteria with high affinity and modulate the host's inflammatory response.[3][4] PBP10 inherits this LPS-binding capability and has been shown to interact specifically with LPS and lipoteichoic acid (LTA), limiting the inflammatory effects induced by these microbial molecules.[2]

Quantitative Analysis of the PBP10-LPS Interaction

| Parameter | Value | LPS Source | Method | Reference |

| Dissociation Constant (Kd) | 177 nM | Pseudomonas aeruginosa | Isothermal Titration Calorimetry (ITC) | [1] |

This nanomolar binding affinity indicates a strong and specific interaction between the gelsolin-derived peptide and LPS, comparable to other known LPS-binding molecules.[1]

Mechanism of Action: Neutralization of LPS and Inhibition of Inflammatory Signaling

PBP10 exerts its anti-inflammatory effects by directly binding to LPS, which is believed to prevent the interaction of LPS with the host's pattern recognition receptors, primarily the Toll-like receptor 4 (TLR4) complex. This complex, which includes LPS-binding protein (LBP), CD14, and MD-2, is responsible for initiating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3][5]

By sequestering LPS, PBP10 effectively short-circuits this inflammatory pathway. Evidence suggests that plasma gelsolin and its derived peptides can block TLR-dependent NF-κB translocation.[3]

Signaling Pathway of LPS and the Point of PBP10 Intervention

The canonical LPS signaling pathway begins with the recognition of LPS by LBP in the bloodstream. The LPS-LBP complex then transfers LPS to CD14, a co-receptor that facilitates the loading of LPS onto the TLR4-MD2 complex. This binding event induces a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF. These adaptors initiate distinct downstream signaling cascades, both of which can culminate in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6][7][8]

PBP10 is thought to intervene at the very beginning of this cascade by binding directly to LPS, thus preventing its interaction with LBP and CD14.

Caption: LPS signaling pathway and PBP10's point of intervention.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to characterize the interaction between PBP10 and LPS and to evaluate its biological consequences.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes that occur upon the binding of a ligand (in this case, a gelsolin-derived peptide) to a macromolecule (LPS). This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of the gelsolin-derived peptide and LPS in the same buffer (e.g., phosphate-buffered saline, pH 7.4). The concentrations should be accurately determined.

-

ITC Instrument Setup: The ITC instrument consists of a sample cell and a reference cell. The LPS solution is loaded into the sample cell, and the peptide solution is loaded into the injection syringe.

-

Titration: A series of small injections of the peptide solution are made into the LPS solution while the temperature is kept constant.

-

Data Acquisition: The heat released or absorbed during each injection is measured and plotted against the molar ratio of the peptide to LPS.

-

Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).[1]

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Cytokine Release Assay in Macrophage Cell Lines

This assay is used to determine the ability of PBP10 to inhibit the LPS-induced production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines like RAW 264.7.

Detailed Methodology:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach a suitable confluency.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of PBP10 for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Add a fixed concentration of LPS to the wells to stimulate the cells. Include control wells with no treatment, PBP10 alone, and LPS alone.

-

Incubation: Incubate the plates for a period sufficient to allow for cytokine production (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9][10]

Caption: Workflow for Cytokine Release Assay.

NF-κB Nuclear Translocation Assay

This assay is used to visualize and quantify the inhibition of LPS-induced NF-κB nuclear translocation by PBP10.

Detailed Methodology:

-

Cell Culture and Seeding: Grow cells (e.g., astrocytes or macrophages) on coverslips in multi-well plates.

-

Treatment and Stimulation: Treat the cells with PBP10 followed by LPS stimulation, as described in the cytokine release assay.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65). Follow this with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a fluorescent DNA-binding dye (e.g., DAPI).

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB will be localized in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. The degree of nuclear translocation in the presence of PBP10 can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[3]

Conclusion

PBP10, a peptide derived from human plasma gelsolin, demonstrates a strong and specific interaction with bacterial lipopolysaccharide. This interaction forms the basis of its ability to neutralize LPS and inhibit the subsequent inflammatory cascade mediated by the TLR4 signaling pathway. The quantitative data, though primarily from a closely related peptide, indicates a high-affinity binding in the nanomolar range. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of PBP10 and other potential LPS-neutralizing agents. For drug development professionals, PBP10 represents a promising lead compound for the development of novel therapeutics to combat Gram-negative bacterial infections and their life-threatening consequences. Further research to determine the precise pharmacokinetic and pharmacodynamic properties of PBP10 is warranted to advance its potential clinical application.

References

- 1. Lysophosphatidic acid and lipopolysaccharide bind to the PIP2-binding domain of gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of endotoxin by human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extracellular gelsolin binds lipoteichoic acid and modulates cellular response to proinflammatory bacterial wall components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 7. Both TRIF-Dependent and MyD88-dependent Signaling Contributes to Host Defense Against Pulmonary Klebsiella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of MyD88- and TRIF-dependent signaling in monophosphoryl lipid A-induced expansion and recruitment of innate immunocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interleukin-10 inhibits tumor necrosis factor-alpha production in lipopolysaccharide-stimulated RAW 264.7 cells through reduced MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PBP10 in Modulating Host Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic peptide PBP10 and its role in modulating the host immune response. PBP10, a 10-amino acid peptide derived from human plasma gelsolin, has emerged as a potent anti-inflammatory and bactericidal agent. This document details its mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes its signaling pathways.

Core Mechanism of Action

PBP10 exerts its immunomodulatory effects primarily through two interconnected mechanisms:

-

Inhibition of Formyl Peptide Receptor 2 (FPR2): PBP10 acts as a selective, cell-permeable inhibitor of FPR2, a G-protein coupled receptor involved in chemotaxis and inflammatory responses.[1][2][3][4] By blocking FPR2, PBP10 can attenuate inflammatory signaling cascades.

-

Neutralization of Bacterial Pro-inflammatory Molecules: PBP10 directly interacts with and neutralizes lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.[1][5][6][7][8] This sequestration of potent bacterial inflammagens prevents their interaction with host pattern recognition receptors, thereby preempting the inflammatory cascade.

Quantitative Data on Immunomodulatory Effects

The anti-inflammatory capacity of PBP10 has been quantified by its ability to inhibit the production of key inflammatory mediators in human keratinocyte (HaCaT) cell lines stimulated with LPS and LTA.[1][5][6]

Table 1: Inhibition of Reactive Oxygen Species (ROS) Production by PBP10

| Stimulant | PBP10 Concentration (µg/mL) | % Inhibition of ROS (Mean ± SD) | p-value |

| LPS | 10 | 30.33 ± 3.31 | < 0.0001 |

| LTA | 10 | 46.42 ± 0.19 | < 0.0001 |

Data extracted from Piktel, E., et al. (2019).[1]

Table 2: Reduction of Interleukin-8 (IL-8) Release by PBP10

| Stimulant | Condition | IL-8 Concentration (pg/mL) (Mean ± SD) |

| LPS | Unstimulated Control | Not reported |

| LPS | Stimulated Control | 504.9 ± 49.39 |

| LPS | PBP10 Treated | 393.5 - 431 (range) |

| LTA | Unstimulated Control | Not reported |

| LTA | Stimulated Control | 749.2 ± 55.81 |

| LTA | PBP10 Treated | 397.5 - 589.7 (range) |

Data extracted from Piktel, E., et al. (2019).[1]

Signaling Pathways

PBP10's modulation of the host immune response involves the interruption of canonical inflammatory signaling pathways. The diagrams below illustrate the logical relationships in these pathways.

Experimental Protocols

The following protocols are based on methodologies described for the in vitro evaluation of PBP10's anti-inflammatory properties.[1]

Cell Culture and Maintenance

-

Cell Line: Human keratinocyte cell line HaCaT.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

In Vitro Model of Inflammation

-

Cell Seeding: Seed HaCaT cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for mediator analysis) at a density that allows for adherence and growth.

-

Stimulation: After cell adherence (typically 24 hours), replace the culture medium with fresh medium containing either LPS (from E. coli) or LTA (from S. aureus) at a final concentration of 1 µg/mL.

-

PBP10 Treatment: Concurrently with stimulation, add PBP10 to the culture medium at desired final concentrations (e.g., 1-10 µg/mL).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for an inflammatory response and its modulation by PBP10.

Measurement of Inflammatory Mediators

-

Sample Collection: After the incubation period, collect the cell culture supernatants.

-

Griess Reagent: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix equal volumes of culture supernatant and Griess reagent in a 96-well plate.

-

Incubation: Incubate the mixture for 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Fluorescent Probe: Use a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Cell Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and incubate them with DCFH-DA solution in serum-free medium.

-

Measurement: After a suitable incubation period (e.g., 30-60 minutes), measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Analysis: Compare the fluorescence intensity of PBP10-treated cells to that of stimulated and unstimulated controls.

-

Sample Collection: Collect cell culture supernatants after the incubation period.

-

ELISA Kit: Use a commercially available Human IL-8 ELISA kit.

-

Procedure: Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate the IL-8 concentration in the samples by interpolating from the standard curve.

Conclusion

PBP10 demonstrates significant potential as a therapeutic agent for conditions characterized by excessive inflammation and bacterial infection. Its dual mechanism of action, involving both the direct neutralization of bacterial pro-inflammatory molecules and the inhibition of the host's FPR2 signaling pathway, makes it a promising candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate and harness the immunomodulatory properties of PBP10.

References

- 1. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FPR2: A Novel Promising Target for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of the Gelsolin-Derived Antibacterial PBP 10 Peptide with Lipid Bilayers and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of the gelsolin-derived antibacterial PBP 10 peptide with lipid bilayers and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

PBP10 and its Binding Affinity for PIP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBP10 is a synthetic, cell-permeable decapeptide conjugated to rhodamine B at its N-terminus.[1] Its sequence is derived from the highly conserved phosphatidylinositol 4,5-bisphosphate (PIP2) binding site of the actin-regulatory protein gelsolin, specifically residues 160-169.[2][3] This peptide has garnered significant interest as a selective antagonist for the formyl peptide receptor 2 (FPR2) and as a tool to probe the cellular functions of PIP2.[1] PBP10 exhibits a high affinity for polyphosphoinositides, and its interaction with PIP2 is central to its mechanism of action, which includes the disruption of actin filament organization and the modulation of cellular motility.[4] This guide provides a comprehensive overview of the binding of PBP10 to PIP2, including putative quantitative data, detailed experimental protocols for characterizing this interaction, and the relevant signaling context.

Data Presentation: PBP10 and Gelsolin Binding Affinity for PIP2

| Interacting Molecule | Ligand | Dissociation Constant (Kd) | Conditions |

| Rabphilin-3A C2A domain | IP3 | 55 µM | In the presence of 5 mM Ca2+ |

| Rabphilin-3A C2A domain | IP3 | 800 ± 50 µM | In the absence of Ca2+ |

| Rabphilin-3A C2B domain | IP3 | 0.5 mM | Ca2+-independent |

Experimental Protocols

To quantitatively determine the binding affinity of PBP10 for PIP2, several biophysical techniques can be employed. The following are detailed methodologies for three common approaches.

Fluorescence Quenching Assay

This method leverages the intrinsic fluorescence of the rhodamine B moiety on PBP10, which is known to be quenched upon binding to PIP2.

Objective: To determine the dissociation constant (Kd) of the PBP10-PIP2 interaction by measuring the decrease in PBP10 fluorescence upon titration with PIP2-containing liposomes.

Materials:

-

Rhodamine B-labeled PBP10

-

Phosphatidylinositol 4,5-bisphosphate (PIP2)

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable carrier lipid

-

Buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

-

Spectrofluorometer

Protocol:

-

Liposome Preparation:

-

Prepare a lipid mixture of PIP2 and DOPC at a desired molar ratio (e.g., 5% PIP2, 95% DOPC) in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with the assay buffer by vortexing, creating multilamellar vesicles (MLVs).

-

Generate small unilamellar vesicles (SUVs) by sonicating the MLV suspension to clarity in a bath sonicator.

-

-

Fluorescence Titration:

-

Prepare a stock solution of PBP10 in the assay buffer at a fixed concentration (e.g., 1 µM).

-

In a fluorescence cuvette, add the PBP10 solution.

-

Measure the initial fluorescence intensity of PBP10 (Excitation: ~560 nm, Emission: ~580 nm).

-

Incrementally add small aliquots of the PIP2-containing SUV suspension to the cuvette.

-

After each addition, allow the system to equilibrate for 2-5 minutes and then record the fluorescence intensity.

-

Continue the titration until the fluorescence signal is saturated (no further decrease is observed).

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution at each titration point.

-

Plot the change in fluorescence (ΔF) as a function of the concentration of accessible PIP2.

-

Fit the resulting binding curve to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the PBP10-PIP2 interaction.

Materials:

-

PBP10

-

PIP2-containing liposomes (prepared as described above)

-

ITC instrument

-

Degassed assay buffer

Protocol:

-

Sample Preparation:

-

Prepare a solution of PBP10 (e.g., 10-50 µM) in the degassed assay buffer and load it into the ITC sample cell.

-

Prepare a suspension of PIP2-containing liposomes (e.g., 1-2 mM total lipid) in the same degassed buffer and load it into the injection syringe.

-

-

ITC Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the liposome suspension into the PBP10 solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of lipid to PBP10.

-

Fit the data to a suitable binding model to determine the Kd, n, and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of the PBP10-PIP2 interaction.

Materials:

-

PBP10

-

L1 sensor chip (for liposome capture)

-

PIP2-containing liposomes (prepared as described above)

-

SPR instrument and associated buffers

Protocol:

-

Liposome Immobilization:

-

Equilibrate the L1 sensor chip with the running buffer.

-

Inject the PIP2-containing liposomes over the sensor surface to allow for their capture on the lipophilic surface, forming a lipid bilayer.

-

-

Binding Analysis:

-

Inject a series of concentrations of PBP10 in the running buffer over the immobilized liposome surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the association phase, flow the running buffer alone over the surface to monitor the dissociation of PBP10.

-

-

Data Analysis:

-

Generate sensorgrams (RU vs. time) for each PBP10 concentration.

-

Globally fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

-

Calculate the dissociation constant (Kd) as the ratio of kd/ka.

-

Signaling Pathways and Logical Relationships

The interaction of PBP10 with PIP2 is crucial for its biological effects, primarily through the disruption of PIP2-dependent cellular processes. One of the most well-characterized roles of PIP2 is in the regulation of the actin cytoskeleton.

Caption: Experimental workflow for determining PBP10-PIP2 binding affinity.

PBP10 acts by sequestering PIP2, thereby inhibiting its interaction with endogenous PIP2-binding proteins like gelsolin. This leads to alterations in actin dynamics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ATP competes with PIP2 for binding to gelsolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of PIP2 in Cellular Signaling, Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gelsolin binding to phosphatidylinositol 4,5-bisphosphate is modulated by calcium and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cell Permeability of PBP10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cell permeability of PBP10, a rhodamine B-conjugated, ten-amino-acid peptide derived from the phosphoinositide-binding site of human plasma gelsolin. PBP10 is recognized for its bactericidal properties and its role as a selective inhibitor of the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor involved in inflammatory responses.[1] This document details the known mechanisms of PBP10's cellular entry, its interaction with intracellular targets, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols for researchers investigating the cell permeability of PBP10 and similar peptide-based therapeutics.

Data Presentation: Quantitative Analysis of PBP10 Cell Permeability

A thorough review of existing scientific literature did not yield specific quantitative data for the cell permeability of PBP10, such as the apparent permeability coefficient (Papp), uptake and efflux kinetics, or steady-state intracellular concentrations. The rhodamine B conjugation is consistently cited as essential for its cell-penetrating ability, suggesting a passive transport mechanism.[1]

For researchers aiming to quantify the cell permeability of PBP10, the following table provides a structured format for presenting key experimental data.

| Parameter | Cell Type | Method | Value | Units | Reference |

| Apparent Permeability (Papp) | e.g., Caco-2 | Caco-2 Transwell Assay | Data not available | cm/s | |

| Uptake Rate Constant (kin) | e.g., Neutrophils | Fluorescence Microscopy/Flow Cytometry | Data not available | s⁻¹ | |

| Efflux Rate Constant (kout) | e.g., Neutrophils | Fluorescence Microscopy/Flow Cytometry | Data not available | s⁻¹ | |

| Intracellular Concentration | e.g., Neutrophils | Fluorescence Correlation Spectroscopy | Data not available | µM | |

| Half-life of Intracellular Uptake | e.g., Neutrophils | Time-course Fluorescence Measurement | Data not available | min |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible investigation of PBP10 cell permeability.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an in vitro model for the intestinal epithelium, making it a standard for assessing the oral absorbability of compounds.[2]

Objective: To determine the apparent permeability coefficient (Papp) of PBP10 across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell inserts (e.g., 24-well format)

-

Complete cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

PBP10 solution of known concentration

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS or a fluorescence plate reader for quantification

Protocol:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a tight monolayer. Additionally, perform a Lucifer yellow permeability assay; low passage of this fluorescent marker confirms the integrity of the tight junctions.

-

Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with transport buffer. b. Add the PBP10 solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

Permeability Assay (Basolateral to Apical): To assess active efflux, perform the assay in the reverse direction by adding PBP10 to the basolateral chamber and sampling from the apical chamber.

-

Quantification: Analyze the concentration of PBP10 in the collected samples using a validated analytical method such as LC-MS/MS or by measuring the fluorescence of the rhodamine B conjugate.

-

Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (rate of appearance in the receiver chamber)

-

A is the surface area of the Transwell membrane

-

C0 is the initial concentration in the donor chamber

-

Cellular Uptake Assay using Fluorescence Microscopy

This method allows for the direct visualization and semi-quantitative analysis of PBP10 uptake into live cells.

Objective: To visualize and quantify the intracellular accumulation of PBP10 over time.

Materials:

-

Adherent cells of interest (e.g., neutrophils, HaCaT keratinocytes)

-

Glass-bottom imaging dishes or multi-well plates

-

PBP10 solution

-

Cell imaging medium

-

Confocal laser scanning microscope with appropriate filter sets for rhodamine B

Protocol:

-

Cell Seeding: Seed cells on imaging dishes and allow them to adhere and reach the desired confluency.

-

Incubation: Replace the culture medium with imaging medium containing a known concentration of PBP10.

-

Time-Lapse Imaging: Acquire fluorescence and brightfield images at regular intervals (e.g., every 5 minutes for 1-2 hours) using a confocal microscope. Maintain the cells at 37°C and 5% CO2 during imaging.

-

Image Analysis: a. Define regions of interest (ROIs) within individual cells to measure the mean fluorescence intensity. b. Correct for background fluorescence. c. Plot the mean intracellular fluorescence intensity as a function of time to determine the uptake kinetics.

-

Subcellular Localization: Acquire z-stack images to determine the subcellular distribution of PBP10.

Flow Cytometry for Quantitative Uptake Analysis

Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled PBP10 taken up by a large population of cells.

Objective: To quantify the cellular uptake of PBP10 in a cell population.

Materials:

-

Suspension cells or trypsinized adherent cells

-

PBP10 solution

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer with appropriate lasers and detectors for rhodamine B

Protocol:

-

Cell Preparation: Prepare a single-cell suspension at a known concentration.

-

Incubation: Incubate the cells with various concentrations of PBP10 for a defined period.

-

Washing: Wash the cells with cold FACS buffer to remove excess, non-internalized PBP10.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: Determine the mean fluorescence intensity of the cell population for each PBP10 concentration and incubation time. This can be used to compare uptake under different conditions.

Mandatory Visualizations

PBP10 Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cell permeability and intracellular activity of PBP10.

Caption: A logical workflow for the comprehensive investigation of PBP10.

PBP10 Signaling Pathway Inhibition

PBP10 exerts its biological effects primarily by entering the cell and inhibiting the Formyl Peptide Receptor 2 (FPR2) signaling pathway through its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2). The following diagram illustrates this inhibitory mechanism.

Caption: PBP10 inhibits FPR2 signaling by sequestering PIP2.

References

The Influence of PBP10 on Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBP10, a cell-permeant decapeptide derived from the phosphatidylinositol 4,5-bisphosphate (PIP₂) binding site of the actin-remodeling protein gelsolin, has emerged as a significant modulator of actin cytoskeleton dynamics. This technical guide provides an in-depth analysis of PBP10's mechanism of action, its quantifiable effects on cellular processes, detailed experimental protocols for its study, and a visual representation of its role in signaling pathways. PBP10 exerts its influence not through direct binding to actin, but by sequestering PIP₂, a critical lipid second messenger that regulates a host of actin-binding proteins. This sequestration leads to transient disruption of stress fibers and cortical actin, impacting cell motility and morphology. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the multifaceted effects of PBP10.

Introduction to PBP10

PBP10 is a synthetic, cell-permeable peptide with the sequence RhB-QRLFQVKGRR-OH, where RhB represents a rhodamine B conjugate for visualization.[1] It corresponds to residues 160-169 of human plasma gelsolin, a region known to be a potent PIP₂-binding site.[2] Its primary mechanism of action is the high-affinity binding to polyphosphoinositides, particularly PIP₂.[2] By sequestering PIP₂, PBP10 effectively uncouples PIP₂-dependent signaling pathways that are crucial for the dynamic regulation of the actin cytoskeleton. This leads to observable changes in cellular architecture and behavior, making PBP10 a valuable tool for studying the intricate interplay between signaling lipids and actin dynamics.

Quantitative Effects of PBP10 on Cellular Dynamics

While direct quantitative data on PBP10's binding affinity to actin monomers or filaments is not extensively reported in the literature, its effects on cellular processes that are dependent on actin dynamics have been characterized. The following table summarizes these effects.

| Parameter Assessed | Cell Type | PBP10 Concentration | Observed Effect | Citation |

| Cell Morphology | NIH3T3 Fibroblasts | 25 µM | Transient disruption of stress fibers and cortical actin; formation of cytoplasmic actin aggregates. | |

| Cell Motility | - | - | Inhibition of cell motility. | [1] |

| PIP₂ Binding | In vitro | - | High-affinity binding to PIP₂. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of PBP10 on the actin cytoskeleton.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the effect of PBP10 on the kinetics of actin polymerization in vitro by monitoring the fluorescence of pyrene-labeled actin.

Materials:

-

Pyrene-labeled rabbit muscle actin

-

Unlabeled rabbit muscle actin

-

G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 100 mM Tris-HCl pH 7.5, 10 mM ATP)

-

PBP10 stock solution (in DMSO or water)

-

Fluorometer with excitation at 365 nm and emission at 407 nm

Protocol:

-

Actin Preparation: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to ensure depolymerization. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.

-

Reaction Mixture Preparation: In a fluorometer cuvette, prepare the reaction mixture by combining G-buffer, the desired concentration of PBP10 (or vehicle control), and unlabeled actin. The final actin concentration is typically 2-4 µM with 5-10% pyrene-labeled actin.

-

Initiation of Polymerization: Initiate actin polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly and immediately start recording fluorescence.

-

Data Acquisition: Record fluorescence intensity over time (e.g., every 10-15 seconds for 30-60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The lag time to nucleation can also be measured.

Immunofluorescence Staining of Actin in PBP10-Treated Cells

This protocol allows for the visualization of changes in the actin cytoskeleton organization in cells treated with PBP10.

Materials:

-

Cells cultured on glass coverslips

-

PBP10 stock solution

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of PBP10 for the appropriate duration (e.g., 5-30 minutes). Include a vehicle-treated control.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes.

-

Staining: Dilute fluorescently labeled phalloidin and DAPI in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the staining solution for 1 hour at room temperature, protected from light.

-

Washing and Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with appropriate filters.

Cell Migration Assays

This assay assesses the effect of PBP10 on collective cell migration.[3]

Materials:

-

Cells cultured in a multi-well plate

-

PBP10 stock solution

-

Sterile pipette tip (p200)

-

Culture medium (serum-free or low serum)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to a confluent monolayer.

-

Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh culture medium containing the desired concentration of PBP10 or vehicle control.

-

Imaging: Immediately acquire images of the scratch at time 0. Place the plate in an incubator and acquire images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

This assay evaluates the effect of PBP10 on the chemotactic migration of individual cells.[4][5]

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

Multi-well companion plates

-

Cells

-

PBP10 stock solution

-

Chemoattractant (e.g., medium with 10% FBS)

-

Serum-free medium

-

Cotton swabs

-

Fixation and staining reagents (e.g., 4% PFA and Crystal Violet)

Protocol:

-

Preparation: Place the Transwell inserts into the wells of the companion plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert. If testing the effect of PBP10, it can be added to the upper chamber with the cells.

-

Incubation: Incubate the plate at 37°C for a duration that allows for cell migration (typically 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with 4% PFA for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Imaging and Quantification: Wash the inserts with water. Allow them to dry and then visualize the stained cells under a microscope. Count the number of migrated cells in several random fields of view.

Signaling Pathways and Logical Relationships

PBP10's primary mode of action is its high-affinity binding to PIP₂, a key signaling phospholipid. This interaction disrupts the normal regulation of various actin-binding proteins (ABPs) that rely on PIP₂ for their localization and activity. The following diagrams illustrate these relationships.

Caption: PBP10 signaling pathway affecting actin dynamics.

Caption: Experimental workflow for studying PBP10's effects.

Conclusion

PBP10 serves as a powerful molecular probe for dissecting the intricate signaling networks that govern actin cytoskeleton dynamics. Its ability to specifically sequester PIP₂ provides a unique tool to study the consequences of uncoupling this critical lipid messenger from its downstream effectors. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the multifaceted roles of PBP10 in cell biology and to explore its potential as a therapeutic agent in diseases characterized by aberrant cell motility and cytoskeletal organization. Further research into the precise quantitative effects of PBP10 on the activities of individual actin-binding proteins will continue to illuminate the complex and dynamic nature of the actin cytoskeleton.

References

Foundational Research on Gelsolin-Derived Peptides: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational research on gelsolin-derived peptides. The content covers their core mechanisms of action, involvement in signaling pathways, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Gelsolin and Its Peptides

Gelsolin is a highly conserved, multifunctional actin-binding protein that plays a crucial role in regulating actin filament dynamics.[1] It is involved in various cellular processes, including cell motility, signal transduction, and apoptosis. Gelsolin is comprised of six homologous domains (G1-G6).[2] Proteolytic cleavage or synthetic production of specific fragments of gelsolin gives rise to peptides with distinct biological activities. These peptides have garnered significant interest in drug development for their potential therapeutic effects in a range of conditions, from bacterial infections to neurodegenerative diseases and cancer.

Key Gelsolin-Derived Peptides and Their Functions

Research has focused on several key gelsolin-derived peptides, each with unique properties and mechanisms of action.

PBP10: An Antimicrobial and Anti-inflammatory Peptide

PBP10 is a synthetic, cell-permeable peptide derived from the phosphoinositide-binding site of gelsolin.[3] It is typically conjugated to rhodamine B at its N-terminus.[4] PBP10 exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves interaction with lipopolysaccharides (LPS) and lipoteichoic acid (LTA) in bacterial cell membranes, leading to membrane destabilization without necessarily forming pores.[3] PBP10 also demonstrates anti-inflammatory properties by limiting microbial-induced inflammatory responses.[4]

Amyloidogenic Gelsolin Fragments in Familial Amyloidosis, Finnish Type (FAF)

Mutations in the gelsolin gene can lead to Familial Amyloidosis, Finnish Type (FAF), a hereditary systemic amyloidosis.[6] In this disease, mutant plasma gelsolin undergoes aberrant proteolytic cleavage, resulting in the formation of amyloidogenic fragments, primarily 5 kDa and 8 kDa peptides.[7] These fragments, containing a core amyloidogenic sequence, aggregate into amyloid fibrils that deposit in various tissues, leading to symptoms like corneal lattice dystrophy and cranial neuropathy.[6][7]

Actin-Binding Peptides

Specific fragments of gelsolin retain the ability to bind to actin. For instance, a 14-kDa N-terminal fragment (14NT) can depolymerize F-actin and forms a stable complex with G-actin.[8] Another fragment, 26NT, binds to both G- and F-actin.[8] The C-terminal half of gelsolin (41CT) forms a reversible complex with actin in a calcium-dependent manner.[8] These peptides are instrumental in studying the molecular details of gelsolin-actin interactions.

Quantitative Data on Gelsolin-Derived Peptides

The following tables summarize key quantitative data from foundational research on gelsolin-derived peptides.

Table 1: Binding Affinities of Gelsolin Peptides

| Peptide/Fragment | Binding Partner | Method | Dissociation Constant (Kd) | Reference |

| Gelsolin 14NT Fragment | G-actin | Kinetic Analysis | 4.5 x 10-12 M | [8] |

| Gelsolin 41CT Fragment | Actin | Kinetic Analysis | 25 nM | [8] |

| Gelsolin | Ca2+ (Site 1) | Fluorescence Titration | 25 µM | [9] |

| Gelsolin | Ca2+ (Site 2) | Fluorescence Titration | 200 µM | [9] |

| Gelsolin 203-225 Peptide | FITC-labelled G-actin | Fluorescence Spectroscopy | ~5 µM | [1] |

Table 2: Inhibitory Concentrations of Gelsolin-Related Molecules

| Inhibitor | Target | Assay | IC50 | Reference |

| Methylene Blue | Gelsolin Peptide (3-5) Aggregation | Fluorescence Spectroscopy | 2-13 µM | |

| Epigallocatechin gallate (EGCG) | Gelsolin Peptide (3-5) Aggregation | Fluorescence Spectroscopy | 2-13 µM | |

| Peptidomimetic LB-5 | GAC182–192 Aggregation | Thioflavin T Assay | Sub-stoichiometric concentrations | [10] |

| Peptidomimetic LB-6 | GAC182–192 Aggregation | Thioflavin T Assay | Sub-stoichiometric concentrations | [10] |

Signaling Pathways Involving Gelsolin-Derived Peptides

Gelsolin and its derivatives are implicated in several critical signaling pathways.

HGF/c-Met/PI3K/Akt Pathway in Gastric Carcinoma

In gastric cancer, Hepatocyte Growth Factor (HGF) can induce the expression of gelsolin.[11] Gelsolin is essential for HGF-mediated cell scattering and the repression of E-cadherin, a key cell adhesion molecule.[11][12] This process is mediated through the PI3K/Akt signaling pathway, where gelsolin acts as a crucial downstream effector.[11][12] The activation of this pathway leads to the upregulation of transcriptional repressors of E-cadherin, such as Snail, Twist, and Zeb2.[11]

Caption: HGF/c-Met signaling pathway involving gelsolin in gastric cancer.

LINGO-1 Regulated Pathway in Oligodendrocyte Differentiation

LINGO-1 is a negative regulator of oligodendrocyte progenitor cell (OPC) differentiation.[3][4] The inhibition of LINGO-1 promotes OPC differentiation, and this effect is accompanied by the upregulation of cytoplasmic gelsolin (cGSN).[3][4] cGSN acts downstream of LINGO-1 signaling to enhance actin dynamics, which is essential for the morphological changes that occur during OPC differentiation and myelination.[3][4]

Caption: LINGO-1 signaling pathway in oligodendrocyte differentiation.

Proteolytic Cascade in Familial Amyloidosis, Finnish Type (FAF)

In FAF, a point mutation in the gelsolin gene leads to a conformational change in the protein, making it susceptible to aberrant proteolytic cleavage.[13] The process begins with the cleavage of mutant plasma gelsolin by furin in the Golgi apparatus, generating a 68 kDa fragment. This fragment is then further cleaved by another protease, likely a matrix metalloprotease, into smaller, amyloidogenic 8 kDa and 5 kDa peptides.[7]

Caption: Proteolytic cascade of mutant gelsolin in FAF.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational research on gelsolin-derived peptides.

Bactericidal Assay for PBP10

This protocol is used to determine the bactericidal activity of PBP10 against various bacterial strains.

-

Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium.

-

Preparation of Bacterial Suspension: Wash the bacterial cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) and resuspend them to a concentration of approximately 106 colony-forming units (CFU)/mL.

-

Peptide Incubation: Add varying concentrations of PBP10 to the bacterial suspension. Include a control with no peptide.

-

Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 2 hours).

-

CFU Counting: Serially dilute the incubated suspensions and plate them on agar plates.

-

Analysis: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL. The reduction in CFU in the presence of PBP10 indicates its bactericidal activity.

Preparation of Lipid Vesicles (Liposomes)

This protocol describes the preparation of large unilamellar vesicles (LUVs) for studying the interaction of gelsolin-derived peptides with lipid membranes.[14]

-

Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol) in an organic solvent like chloroform. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

-

Hydration: Hydrate the lipid film with an aqueous buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

Freeze-Thaw Cycles: Subject the MLV suspension to several cycles of freezing in liquid nitrogen and thawing in a warm water bath to increase the lamellarity.

-

Extrusion: Extrude the suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates LUVs of a relatively uniform size.

-

Characterization: The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).

Gelsolin-Actin Interaction Assay

This protocol outlines a method to study the binding and severing activity of gelsolin peptides on actin filaments.

-

Actin Polymerization: Polymerize G-actin to F-actin in a suitable buffer containing ATP and MgCl2. The polymerization can be monitored by measuring the increase in fluorescence of pyrene-labeled actin.

-

Peptide Addition: Add the gelsolin-derived peptide to the pre-formed F-actin.

-

Monitoring Interaction:

-

Binding: The binding of the peptide to F-actin can be assessed by techniques such as co-sedimentation assays, where F-actin and bound peptides are pelleted by ultracentrifugation.

-

Severing: The severing of F-actin can be monitored by the decrease in the viscosity of the solution or by direct visualization of filament shortening using fluorescence microscopy.

-

-

Quantitative Analysis: Determine binding constants (Kd) or severing rates from the experimental data.

Solid-Phase Peptide Synthesis

This is a general protocol for the chemical synthesis of gelsolin-derived peptides.[15][16][17]

-

Resin Preparation: Start with a solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling:

-

Deprotect the N-terminus of the resin-bound amino acid using a reagent like piperidine in DMF.

-

Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) and add it to the resin to form a peptide bond.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Experimental Workflows and Logical Relationships

The following diagrams illustrate common experimental workflows and logical relationships in the study of gelsolin-derived peptides.

Caption: General workflow for characterizing a novel gelsolin-derived peptide.

Caption: Logical progression from gene mutation to pathology in FAF.

Conclusion